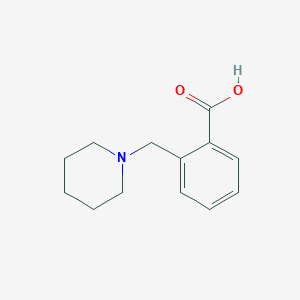

2-(Piperidin-1-ylmethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(Piperidin-1-ylmethyl)benzoic acid" is a chemical structure that is part of a broader class of piperidine derivatives. Piperidine is a heterocyclic amine consisting of a six-membered ring containing five methylene bridges and one amine bridge. Piperidine derivatives are of significant interest in medicinal chemistry due to their biological activities and are often explored for their potential as therapeutic agents .

Synthesis Analysis

The synthesis of piperidine derivatives is a key area of research due to their pharmacological significance. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e), a potent acetylcholinesterase inhibitor, involves the introduction of an indanone moiety to a piperidine scaffold . Similarly, other derivatives such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized by introducing bulky moieties and substituents at the nitrogen atom of the benzamide, which significantly enhances their activity . These synthetic approaches highlight the versatility of piperidine derivatives and their potential for modification to achieve desired biological effects.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, shows that the piperidin ring adopts a chair conformation, which is a common and stable conformation for piperidine rings . The planarity of the benzothiazol and imidazol rings and their dihedral angle also contribute to the compound's biological activity. The molecular structure is often analyzed using spectroscopic methods, such as FT-IR, FT-Raman, NMR, and computational methods like Density Functional Theory (DFT) .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their synthesis and modification. The introduction of different functional groups and the formation of rigid analogues are examples of chemical modifications that can enhance the biological activity of these compounds . The reactivity of specific sites within the molecule can be studied using Molecular Electrostatic Potential (MEP) energy surfaces and Fukui function descriptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. The HOMO-LUMO bandgap energy, electron excitation analysis, and thermodynamic parameters at different temperatures provide insights into the reactivity and stability of these compounds . Additionally, molecular docking studies can predict the interaction of piperidine derivatives with biological targets, which is crucial for understanding their mechanism of action .

Applications De Recherche Scientifique

Metabolism in Antidepressant Development : 2-(Piperidin-1-ylmethyl)benzoic acid is a product of the oxidative metabolism of Lu AA21004, a novel antidepressant. This metabolism involves multiple enzymes like CYP2D6 and CYP2C9, indicating the compound's relevance in drug metabolism studies (Hvenegaard et al., 2012).

Antitubercular Agent Development : Piperidin-4-imine derivatives, related to 2-(Piperidin-1-ylmethyl)benzoic acid, have been explored for their antitubercular properties. These compounds exhibited promising results against Mycobacterium tuberculosis, highlighting their potential in developing new therapeutic agents (Revathi et al., 2015).

Co-crystallisation Studies : Research on co-crystallisation of benzoic acid derivatives with N-containing bases, including piperazine (structurally similar to piperidin-1-ylmethyl), has implications for understanding molecular interactions and crystal engineering (Skovsgaard & Bond, 2009).

Crystal Structure Analysis : Studies on crystal structures of compounds containing piperidin-1-ylmethyl groups are significant for understanding molecular conformations and designing new molecules with desired properties (Yıldırım et al., 2006).

Synthesis of Coordination Polymers : The synthesis of coordination polymers involving benzoate anion derivatives linked to piperidinium salts shows the compound's role in the development of new materials with potential applications in catalysis and material science (Fan et al., 2001).

Hydrogen-bonded Interactions Study : Investigations into hydrogen-bonded interactions between amino alcohol and benzoic acid molecules, involving piperidine derivatives, are crucial for understanding molecular recognition and designing new chemical entities (Dega-Szafran et al., 2017).

Corrosion Inhibition Research : Piperine derivatives, closely related to 2-(Piperidin-1-ylmethyl)benzoic acid, have been studied for their role as green corrosion inhibitors on iron surfaces. This research is vital for developing eco-friendly corrosion protection methods (Belghiti et al., 2018).

Propriétés

IUPAC Name |

2-(piperidin-1-ylmethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETGNIQLYMGVGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629762 |

Source

|

| Record name | 2-[(Piperidin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-1-ylmethyl)benzoic acid | |

CAS RN |

917747-57-0 |

Source

|

| Record name | 2-[(Piperidin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)

![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)

![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)

![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)

![1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1322788.png)

![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)